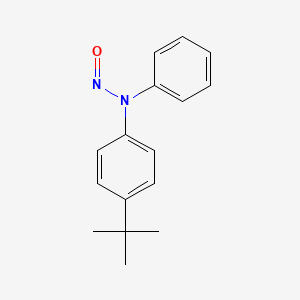![molecular formula C11H15N3O3 B14596165 N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide CAS No. 61221-07-6](/img/structure/B14596165.png)
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a morpholine ring, and an imine linkage, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-morpholin-4-ylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the furan ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: The corresponding amine derivative.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with biological macromolecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, it may interact with enzymes and proteins, altering their activity and leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: Similar structure with a benzothiazole ring instead of a morpholine ring.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide moiety instead of a morpholine ring.
Uniqueness
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is unique due to its combination of a furan ring, a morpholine ring, and an imine linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61221-07-6 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H15N3O3/c15-11(9-14-3-6-16-7-4-14)13-12-8-10-2-1-5-17-10/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8- |
InChI Key |
OHMBOFNZMYPYRX-WQLSENKSSA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CO2 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


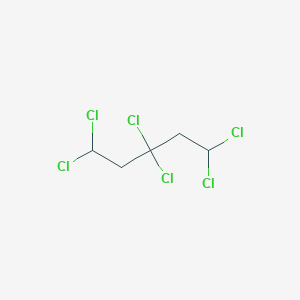

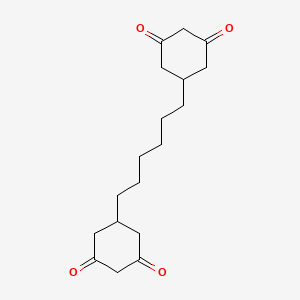
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
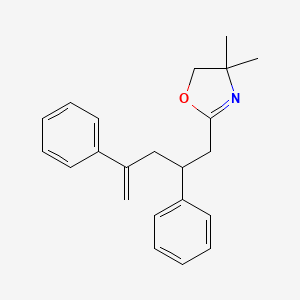
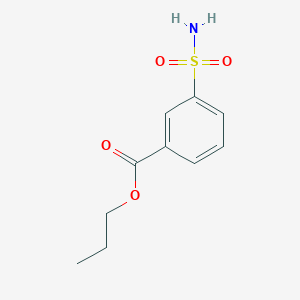

![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

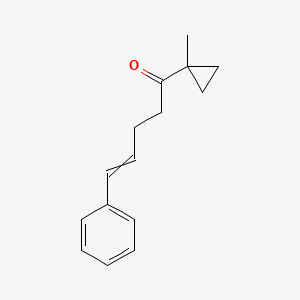
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
